3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine

LogP Lipophilicity Drug Design

3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine (CAS 1346691-42-6) is a heterocyclic building block belonging to the pyridazine class, which is widely recognized as a privileged scaffold in medicinal chemistry, particularly for kinase-targeted anticancer agents. The compound features a chloro substituent at the 3-position and a tetrahydro-2H-pyran-3-yl (THP) ether at the 5-position of the pyridazine ring, embodying a saturated oxygen heterocycle motif that is valued in drug discovery for modulating physicochemical properties and providing hydrogen-bond acceptor capacity.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 1346691-42-6
Cat. No. B11889269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine
CAS1346691-42-6
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1CC(COC1)OC2=CC(=NN=C2)Cl
InChIInChI=1S/C9H11ClN2O2/c10-9-4-8(5-11-12-9)14-7-2-1-3-13-6-7/h4-5,7H,1-3,6H2
InChIKeyHVSWQGFKSVNHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine (CAS 1346691-42-6): A Pyridazine-Based Intermediate for Drug Discovery


3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine (CAS 1346691-42-6) is a heterocyclic building block belonging to the pyridazine class, which is widely recognized as a privileged scaffold in medicinal chemistry, particularly for kinase-targeted anticancer agents [1]. The compound features a chloro substituent at the 3-position and a tetrahydro-2H-pyran-3-yl (THP) ether at the 5-position of the pyridazine ring, embodying a saturated oxygen heterocycle motif that is valued in drug discovery for modulating physicochemical properties and providing hydrogen-bond acceptor capacity [2]. With a molecular formula of C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol, this compound serves as a versatile synthetic intermediate in the assembly of more complex pyridazine-containing molecules.

Why 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine Cannot Be Readily Replaced by Other 3-Chloro-5-alkoxy-pyridazines


Although several 3-chloro-5-alkoxy-pyridazine analogs share the same pyridazine core, simple generic substitution is precluded by the specific steric, electronic, and physicochemical properties imparted by the tetrahydropyran (THP) ether. The THP group is a rigid, saturated cyclic ether that acts as a bioisostere of cyclohexane while offering an additional hydrogen-bond acceptor through its ring oxygen [1]. Such a motif can profoundly influence target binding, aqueous solubility, and metabolic stability in ways that smaller alkoxy chains (e.g., methoxy) or conformationally flexible alternatives cannot replicate [2]. Consequently, downstream biological outcomes are not reliably predictable across these analogs without explicit comparative data.

Quantitative Differentiation of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine from Closest Structural Analogs


Increased Calculated Lipophilicity (LogP) Relative to 3-Chloro-5-methoxypyridazine

The target compound exhibits a calculated LogP of 1.6878 , which is approximately 0.55–0.91 log units higher than that of the simpler methoxy analog 3-chloro-5-methoxypyridazine (CAS 123696-02-6), whose LogP values have been reported as 1.1386 [1], 1.08 , and 0.78 , depending on the estimation method. This increase in lipophilicity is consistent with the larger, more hydrophobic tetrahydropyran ring system, which can enhance membrane permeability in the context of drug design.

LogP Lipophilicity Drug Design

Enhanced Hydrogen Bond Acceptor (HBA) Count vs. 3-Chloro-5-methoxypyridazine

The tetrahydropyran ether introduces an additional oxygen atom into the structure compared to the methoxy analog. This results in an increase in the number of hydrogen bond acceptors (HBAs) from 3 (two pyridazine nitrogens and one methoxy oxygen) in 3-chloro-5-methoxypyridazine to 4 in the target compound (two pyridazine nitrogens and two ether oxygens) [1][2]. This subtle change in HBA count can alter molecular recognition events, as hydrogen bonding is a critical component of protein-ligand interactions.

Hydrogen Bonding Molecular Recognition Target Engagement

Higher Molecular Complexity and sp³-Rich Character Relative to 3-Chloro-5-methoxypyridazine

The substitution of a methoxy group with a tetrahydropyran-3-yl ether increases the molecular weight (214.65 vs. 144.56 g/mol) and the fraction of sp³-hybridized carbons (Fsp³). While methoxy contributes a single sp³ carbon, the THP ring introduces five saturated carbons, substantially raising the Fsp³ of the molecule [1]. Higher Fsp³ values correlate with improved clinical success rates and more favorable physicochemical profiles for oral drugs, as they promote three-dimensionality and reduce planar aromatic stacking.

Molecular Complexity sp3 Fraction Lead-Likeness

Optimal Application Scenarios for 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine Based on Verified Differentiators


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

When a pyridazine-based kinase inhibitor program requires a balanced increase in LogP to improve cellular permeability while maintaining aqueous solubility, this compound can serve as a key intermediate. Its calculated LogP of 1.6878 offers a measured lipophilicity increase over the methoxy analog (LogP 0.78–1.14) without the excessive hydrophobicity that could result from a fully aromatic ether [1].

Fragment Growing Using Saturated sp³-Rich Scaffolds

In fragment-based drug discovery, this compound can be used as a fragment-growing intermediate to introduce a saturated, sp³-rich tetrahydropyran ether moiety. This directly addresses the 'escape from flatland' paradigm, as the THP ring significantly elevates the Fsp³ of the final molecule compared to simpler alkoxy-substituted pyridazines, potentially improving clinical developability [2].

Prodrug or Linker Design Exploiting the Tetrahydropyran Oxygen

The additional ring oxygen of the tetrahydropyran group can serve as a hydrogen-bond anchor point or a metabolic soft spot in prodrug strategies. Unlike a simple methoxy or ethoxy group, the THP ether offers a conformationally constrained oxygen, enabling more predictable molecular recognition and potentially site-specific metabolic cleavage, which is not possible with the simpler, more flexible alkyl ether analogs.

Quote Request

Request a Quote for 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.